2'-Oxoquinine
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Overview
Description
2’-Oxoquinine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. 2’-Oxoquinine, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxoquinine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of 2’-Oxoquinine may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2’-Oxoquinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
2’-Oxoquinine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: 2’-Oxoquinine derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2’-Oxoquinine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Oxamniquine: An anthelmintic with schistosomicidal activity.
Quinazoline: Another heterocyclic compound with diverse biological activities.
Uniqueness: 2’-Oxoquinine is unique due to its specific chemical structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and industrial products.
Properties
CAS No. |
36508-93-7 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-3H-quinolin-2-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9,12-13,18,20,24H,1,6-8,10-11H2,2H3/t12-,13-,18-,20+/m0/s1 |
InChI Key |
CTPMRCUKNXMFRT-OCCRYCDCSA-N |
Isomeric SMILES |
COC1=CC2=C(CC(=O)N=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(CC(=O)N=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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